4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that falls under the category of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their ring structure. This compound has garnered attention due to its potential applications in medicinal chemistry and agriculture, particularly as a fungicide.
The compound is derived from the structural modification of benzimidazole and oxadiazole frameworks, which are known for their biological activity. The synthesis and applications of related compounds have been documented in various patents and scientific literature, indicating a robust interest in their functional properties .
This compound can be classified as:
The synthesis of 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. Key methods include:
The synthesis often requires precise control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
The molecular structure of 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine can be represented as follows:
This structure includes:
Key structural data includes:
The compound is expected to participate in various chemical reactions typical for oxadiazoles and benzimidazoles:
These reactions can be optimized by adjusting parameters such as solvent systems and reaction temperatures to enhance yields and selectivity .
The mechanism of action for 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is primarily linked to its interaction with biological targets:
Studies indicate that derivatives of similar structures exhibit significant activity against various cancer cell lines and fungal pathogens .
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant analyses often involve stability testing under various environmental conditions to assess potential degradation pathways .
4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has several potential applications:
This novel hybrid compound integrates three distinct heterocyclic pharmacophores:
Systematic IUPAC Name: 4-[1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl]-1,2,5-oxadiazol-3-amineAlternative Name: 1-(4-Pyridylmethyl)-2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazole
Table 1: Molecular Descriptors of the Compound
Property | Value/Descriptor | Source/Reference |
---|---|---|
Molecular Formula | C₁₆H₁₂N₈O | Calculated |
Molecular Weight | 332.32 g/mol | Calculated |
Heterocyclic Components | 1,2,5-Oxadiazole, Benzimidazole, Pyridine | Structural analysis |
Key Functional Groups | Oxadiazol-3-amine, Benzimidazol-2-yl, Pyridin-4-ylmethyl | [4] |
Canonical SMILES | C1=CC(=NC=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N | [4] |
The strategic fusion of benzimidazole and oxadiazole motifs represents a deliberate evolution in medicinal chemistry:
The 4-pyridinylmethyl group at benzimidazole N1 confers critical pharmacological advantages:1. Enhanced Target Engagement:- The pyridine nitrogen acts as a hydrogen-bond acceptor, forming interactions with Asp/Glu residues in kinase active sites (e.g., VEGFR, EGFR) [6] [10].- The methylene linker (–CH₂–) provides torsional flexibility, enabling optimal positioning of the pyridine ring within hydrophobic pockets [5].2. Improved Pharmacokinetics:- Pyridine increases water solubility via its basic nitrogen (pKa ~5.2), enhancing oral bioavailability compared to phenylmethyl analogs [10].- The group reduces plasma protein binding by 15–30% relative to lipophilic substituents, increasing free drug concentration [10].3. Structural Diversification:- Pyridine allows regioselective functionalization at C2/C3 positions for further optimization without disrupting core binding [5].4. Case Studies:- FDA-approved drugs like neratinib (kinase inhibitor) utilize 3-pyridinyl groups for solubility and target affinity [10].- Hybrid inhibitors of CENP-E kinesin incorporate 4-pyridinylmethyl-benzimidazoles for microtubule disruption [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1